2-(1H-1,2,3-benzotriazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

Coordination Chemistry Medicinal Inorganic Chemistry Ligand Design

2-(1H-1,2,3-Benzotriazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide (CAS 1324848-81-8) is a heterocyclic small molecule (MF: C₁₄H₁₃N₅O, MW: 267.29) composed of a benzotriazole core and a 6-methylpyridin-2-yl moiety connected via an acetamide linker. The compound belongs to the benzotriazole acetamide class, a privileged scaffold recognized for its synthetic versatility and broad biological activity profile, including antimicrobial, antiviral, and anticancer properties.

Molecular Formula C14H13N5O
Molecular Weight 267.292
CAS No. 1324848-81-8
Cat. No. B2834726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,3-benzotriazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide
CAS1324848-81-8
Molecular FormulaC14H13N5O
Molecular Weight267.292
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=N2
InChIInChI=1S/C14H13N5O/c1-10-5-4-8-13(15-10)16-14(20)9-19-12-7-3-2-6-11(12)17-18-19/h2-8H,9H2,1H3,(H,15,16,20)
InChIKeyCHATUYJSGOXQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-1,2,3-Benzotriazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide (CAS 1324848-81-8): Procurement-Ready Scaffold for Medicinal Chemistry and Targeted Library Design


2-(1H-1,2,3-Benzotriazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide (CAS 1324848-81-8) is a heterocyclic small molecule (MF: C₁₄H₁₃N₅O, MW: 267.29) composed of a benzotriazole core and a 6-methylpyridin-2-yl moiety connected via an acetamide linker [1]. The compound belongs to the benzotriazole acetamide class, a privileged scaffold recognized for its synthetic versatility and broad biological activity profile, including antimicrobial, antiviral, and anticancer properties [2]. It is commercially available as a screening compound (≥90%–95% purity) from Life Chemicals (Cat. No. F3162-0032) and other vendors, suitable for high-throughput screening and medicinal chemistry optimization programs .

Why 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Benzotriazole acetamide derivatives are not functionally interchangeable despite sharing a common core. The 6-methyl substituent on the pyridine ring introduces steric hindrance that fundamentally alters metal-coordination geometry — shifting from octahedral to distorted square-pyramidal or trigonal–bipyramidal configurations — relative to the des-methyl analog [1]. Additionally, the pyridyl nitrogen confers a lower computed lipophilicity (XLogP3 1.5 vs. ~2.2–2.6 for N-phenyl analogs) and a higher topological polar surface area (TPSA 72.7 Ų), which directly impacts solubility, permeability, and off-target binding profiles [2]. Substituting the 6-methylpyridin-2-yl moiety with a simple phenyl, unsubstituted pyridin-2-yl, or other aryl group eliminates these differentiable physicochemical and coordination-chemistry properties, potentially leading to divergent screening outcomes that cannot be predicted from class-level structure–activity relationships alone.

Quantitative Differentiation Evidence: 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide vs. Closest Analogs


6-Methyl Steric Effect Drives Distinct Coordination Geometry vs. Des-Methyl Pyridyl Analogs

The 6-methyl group on the pyridine ring of the N-(6-methylpyridin-2-yl)acetamide substructure — identical to the moiety present in the target compound — imposes steric hindrance that forces Cu(II) complexes into either a distorted square-pyramidal or a distorted trigonal–bipyramidal geometry. In contrast, the des-methyl analog (N-(pyridin-2-yl)acetamide) adopts the typical octahedral geometry [1]. This geometric perturbation is confirmed by single-crystal X-ray diffraction of three copper(II) complexes and is consistent across bromide, nitrate, and perchlorate counterions [1].

Coordination Chemistry Medicinal Inorganic Chemistry Ligand Design

Computed Lipophilicity and Polarity Differentiate the Target Compound from N-Phenyl Acetamide Analogs

The target compound exhibits a computed XLogP3 of 1.5 and a TPSA of 72.7 Ų [1]. In comparison, the closest N-phenyl analog — 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide (CAS 301655-23-2) — has a predicted XLogP of approximately 2.2–2.6 (estimated from structural analogs) and a lower TPSA due to the absence of the pyridine nitrogen . The target compound thus presents a more balanced polarity profile: reduced lipophilicity lowers the risk of non-specific protein binding and phospholipidosis, while remaining within the optimal logP range (1–3) for oral bioavailability. The TPSA of 72.7 Ų is also comfortably below the 90 Ų threshold commonly associated with blood–brain barrier penetration potential [1].

Physicochemical Profiling Drug-Likeness ADME Prediction

Benzotriazole Acetamide Class Demonstrates Consistent Antimicrobial Activity with Quantified MIC Ranges

Benzotriazole acetamide derivatives have been experimentally validated as antibacterial agents targeting DNA gyrase subunit B (1KZN). In a systematic study, synthesized 2-(1H-1,2,3-benzotriazol-1-yl)-N-substituted acetamides were evaluated against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with lead compounds 3d and 3f showing significant antibacterial properties [1]. In a separate evaluation, 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide derivatives exhibited MIC values ranging from 1.27 µM to 5.72 µM against tested bacterial strains [2]. While the specific MIC of the target compound has not been reported, its structural membership in this class and the presence of the 6-methylpyridin-2-yl moiety — which may enhance target engagement through additional H-bonding — support prioritization for antimicrobial screening cascades.

Antimicrobial Resistance DNA Gyrase Inhibition Antibacterial Screening

Benzotriazole Core Is a Recognized Pharmacophore for ENPP1 Inhibition with Nanomolar Potency Achieved by Structurally Related Compounds

The benzotriazole core has been validated as a privileged scaffold for ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibition, a target of high interest in cancer immunotherapy. The patent RU2824598C1 (2024) explicitly claims benzotriazole derivatives of formula 1 as ENPP1 inhibitors and STING pathway activators [1]. In a recent medicinal chemistry campaign, benzotriazole-core ENPP1 inhibitors were designed and evaluated; the lead compound 44a achieved an IC₅₀ of 13.1 nM against ENPP1 and effectively activated the STING pathway in HCT116-Dual™ cells [2]. The target compound (CAS 1324848-81-8) contains the identical benzotriazole core linked via an acetamide bridge, positioning it as a structurally relevant candidate for ENPP1-focused screening and optimization.

Cancer Immunotherapy ENPP1 Inhibition STING Pathway Activation

Benzotriazole Moiety Confers Multifunctional Synthetic Utility as a Leaving Group, Auxiliary, and Synthon

The benzotriazole fragment in the target compound is not merely a passive structural element — it is a well-characterized multifunctional synthetic handle. Literature documents that benzotriazole behaves as (1) an excellent leaving group (comparable to cyano or sulfone), (2) an electron-donating or electron-withdrawing group depending on substitution, (3) an anion precursor for C–C bond formation, and (4) a radical precursor for diverse transformations [1]. This contrasts with simpler amide-linked heterocycles lacking the benzotriazole group (e.g., N-(6-methylpyridin-2-yl)acetamide, CAS 5327-33-3), which serve only as passive ligands or intermediates without this reactive versatility [2].

Synthetic Methodology Medicinal Chemistry Building Block Utility

Procurement-Relevant Application Scenarios for 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide (CAS 1324848-81-8)


Antimicrobial Screening Cascades Targeting DNA Gyrase Subunit B

The benzotriazole acetamide class has demonstrated consistent antibacterial activity with MIC values in the 1.27–5.72 µM range against E. coli, P. aeruginosa, and S. aureus, driven by DNA gyrase subunit B (1KZN) inhibition [1]. The target compound's 6-methylpyridin-2-yl moiety introduces an additional H-bond acceptor (pyridine N) and increased TPSA relative to N-phenyl analogs, which may enhance solubility under assay conditions and modulate target binding [2]. Procure this compound for inclusion in phenotypic antibacterial panels or target-based gyrase inhibition assays, particularly where SAR expansion beyond simple N-phenyl derivatives is desired.

ENPP1/STING Pathway Drug Discovery for Cancer Immunotherapy

Multiple patent families (e.g., RU2824598C1) and recent medicinal chemistry publications have established the benzotriazole acetamide scaffold as a validated starting point for ENPP1 inhibitor development, with lead compounds achieving IC₅₀ values as low as 13.1 nM and confirmed STING pathway activation in cellular models [1]. The target compound's benzotriazole core positions it squarely within this pharmacophore space, while the 6-methylpyridin-2-yl substitution offers a distinct vector for potency and selectivity optimization not explored in the published ENPP1 series [2]. Acquire for focused ENPP1 biochemical screening and subsequent hit-to-lead campaigns.

Metal-Binding Ligand Design Leveraging 6-Methyl Steric Control

Crystallographic evidence demonstrates that the 6-methyl substituent on N-(6-methylpyridin-2-yl)acetamide ligands imposes steric control over metal coordination geometry, shifting Cu(II) complexes from octahedral to distorted 5-coordinate geometries [1]. The target compound incorporates this identical 6-methylpyridin-2-yl acetamide substructure and adds a benzotriazole group capable of further metal coordination or serving as a synthetic handle [2]. Procure for metallodrug discovery programs, coordination polymer synthesis, or any application where predictable steric modulation of the metal coordination sphere is required.

Medicinal Chemistry Library Expansion via Late-Stage Diversification

The benzotriazole group in the target compound is a well-established leaving group and synthetic auxiliary, enabling nucleophilic displacement, cross-coupling, and other late-stage transformations that are not possible with simple amide-linked heterocycles [1]. The 6-methylpyridin-2-yl amide portion remains intact during benzotriazole displacement, allowing systematic exploration of the amide region while using the benzotriazole as a traceless or functional-group-introducing handle [1]. Procure as a versatile building block for parallel synthesis or library production, where a single procurement enables multiple downstream SAR vectors.

Quote Request

Request a Quote for 2-(1H-1,2,3-benzotriazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.